3-(Thiomorpholinosulfonyl)benzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiomorpholinosulfonyl)benzoic acid typically involves the reaction of thiomorpholine with benzoic acid derivatives under specific conditions. One common method includes the use of sulfonyl chloride as a reagent to introduce the sulfonyl group into the benzoic acid structure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Thiomorpholinosulfonyl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
3-(Thiomorpholinosulfonyl)benzoic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(Thiomorpholinosulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity . This compound can also participate in redox reactions, affecting cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Thiomorpholinosulfonyl)benzoic acid
- 2-(Thiomorpholinosulfonyl)benzoic acid
- 3-(Morpholinosulfonyl)benzoic acid
Uniqueness
3-(Thiomorpholinosulfonyl)benzoic acid is unique due to its specific substitution pattern on the benzoic acid ring, which imparts distinct chemical and biological properties. The presence of the thiomorpholine ring enhances its reactivity and potential for forming stable complexes with biological molecules .
Properties
IUPAC Name |
3-thiomorpholin-4-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S2/c13-11(14)9-2-1-3-10(8-9)18(15,16)12-4-6-17-7-5-12/h1-3,8H,4-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVPSZDSRMCTTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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